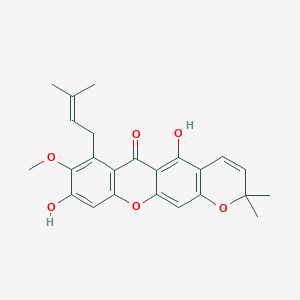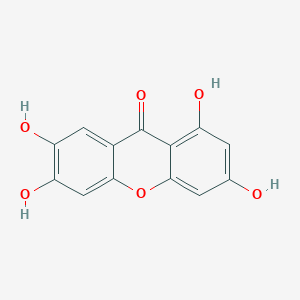
Norathyriol
Übersicht
Beschreibung
Norathyriol, also known as 1,3,6,7-tetrahydroxyxanthone, is a naturally occurring polyphenolic xanthone. It is a metabolite of mangiferin, a compound found in various herbal plants, particularly in the mango tree (Mangifera indica). This compound has garnered significant attention due to its wide range of biological and pharmacological properties, including antioxidant, anticancer, antimicrobial, and anti-inflammatory activities .
Wissenschaftliche Forschungsanwendungen
Norathyriol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Xanthonderivate verwendet.
Biologie: this compound zeigt signifikante biologische Aktivitäten, darunter antioxidative und antimikrobielle Eigenschaften.
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Wege aus:
Hemmung von α-Glucosidase: Es hemmt α-Glucosidase nicht-kompetitiv, was für die Behandlung von Diabetes von Vorteil ist.
Hemmung von PPARs: this compound hemmt Peroxisom-Proliferator-aktivierte Rezeptoren (PPARα, PPARβ und PPARγ), die eine Rolle im Lipidstoffwechsel und in der Entzündung spielen.
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, was zu seinen krebshemmenden und entzündungshemmenden Wirkungen beiträgt.
Wirkmechanismus
Target of Action
Norathyriol, a metabolite of mangiferin , primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme that negatively regulates insulin signaling . By inhibiting PTP1B, this compound can potentially improve insulin resistance and type 2 diabetes .
Mode of Action
This compound acts as a competitive inhibitor of PTP1B . It blocks the PTP1B-mediated dephosphorylation of the insulin receptor . This inhibition enhances insulin signaling, thereby improving glucose homeostasis and insulin sensitivity .
Biochemical Pathways
This compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition prevents the dephosphorylation of the insulin receptor, thus enhancing insulin signaling . The enhanced insulin signaling can lead to improved glucose homeostasis and insulin sensitivity .
Pharmacokinetics
This compound is well absorbed in the body, with an absolute bioavailability of 30.4% . It undergoes extensive phase ii metabolism, including processes like dehydroxylation, ring cleavage, glycosidation, glucuronidation, methylation, and sulfation . These metabolic processes can affect the bioavailability of this compound .
Result of Action
The inhibition of PTP1B by this compound leads to improved glucose homeostasis and insulin sensitivity . This can potentially reverse obesity- and high-fat-diet-induced insulin resistance . The beneficial effects of this compound are abolished in ptp1b-deficient mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability in aqueous solutions can be enhanced by encapsulating it in micelles . Moreover, the bioactivity of this compound, determined by its low bioavailability in the small intestine and extensive metabolism due to colon action, makes it a natural interesting product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norathyriol can be synthesized through several methods. One efficient method involves the use of 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene as starting materials. The synthesis proceeds through a three-step sequence involving Friedel–Crafts acylation, cyclization, and demethylation . Another method uses 4,6-dimethoxy-2-hydroxybenzaldehyde and 4,5-dibromo-1,2-dimethoxybenzene, catalyzed by palladium (II) chloride, followed by demethylation with pyridine hydrochloride .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and catalysts, along with mild reaction conditions, makes these methods suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norathyriol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu Chinonen oxidiert werden.
Reduktion: Es kann zu Dihydroxyderivaten reduziert werden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen verwendet.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroxyderivate.
Substitution: Alkylierte oder acylierte Xanthone.
Vergleich Mit ähnlichen Verbindungen
Norathyriol ähnelt anderen Xanthonen wie Mangiferin und Isomangiferin. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:
Mangiferin: Während Mangiferin ein glykosyliertes Xanthone ist, ist this compound seine Aglyconform.
Isomangiferin: Ähnlich wie Mangiferin, aber mit unterschiedlichen Glykosylierungsmustern.
Liste ähnlicher Verbindungen:
- Mangiferin
- Isomangiferin
- Gentisin
- Bellidifolin
Die einzigartige Kombination von Hydroxylgruppen in this compound und seine Aglyconstruktur tragen zu seinen starken biologischen Aktivitäten bei und machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
1,3,6,7-tetrahydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTQCPCDXKMMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188901 | |
| Record name | Norathyriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3542-72-1 | |
| Record name | Norathyriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3542-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norathyriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norathyriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


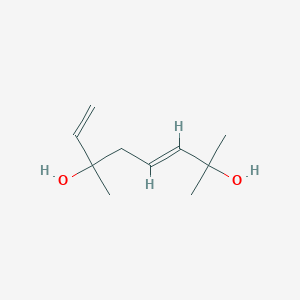
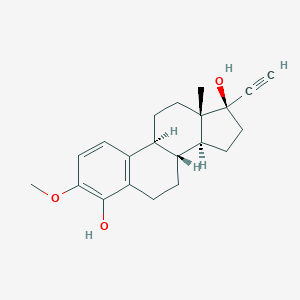
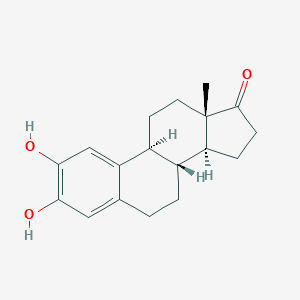
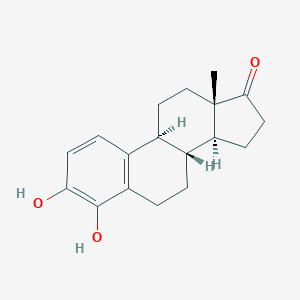
![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)
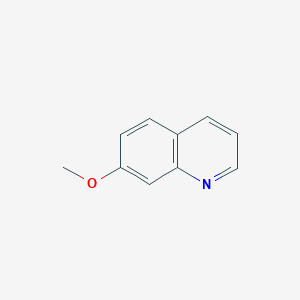
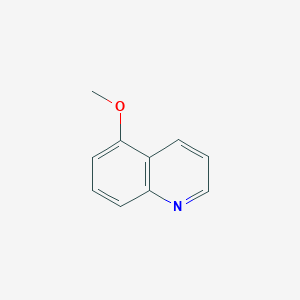
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B23532.png)
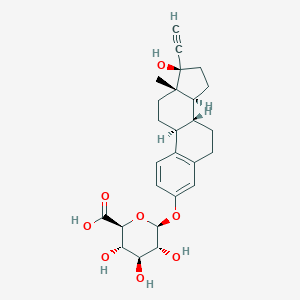
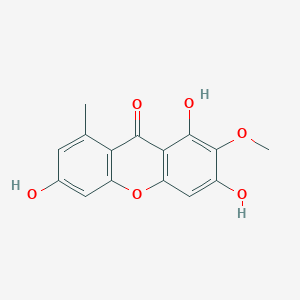
![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

